molecular formula C26H32NP B6310565 1-(Dicyclohexylphosphino)-2-phenyl-1H-indole CAS No. 947402-57-5

1-(Dicyclohexylphosphino)-2-phenyl-1H-indole

Cat. No.: B6310565
CAS No.: 947402-57-5
M. Wt: 389.5 g/mol
InChI Key: MWRMENDXISNSQP-UHFFFAOYSA-N
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Description

1-(Dicyclohexylphosphino)-2-phenyl-1H-indole (CAS: 947402‑57‑5) is a phosphorus-containing ligand with the molecular formula C₂₆H₃₂NP and a molecular weight of 389.51 g/mol . It is a white to off-white powder with a purity of ≥98% and is widely employed in transition-metal-catalyzed reactions, including Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and Sonogashira reactions . The ligand features a dicyclohexylphosphine group attached to the nitrogen atom of a 2-phenylindole scaffold, providing a balance of steric bulk and electron-donating properties, which are critical for stabilizing metal centers and enhancing catalytic activity .

Properties

IUPAC Name

dicyclohexyl-(2-phenylindol-1-yl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32NP/c1-4-12-21(13-5-1)26-20-22-14-10-11-19-25(22)27(26)28(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1,4-5,10-14,19-20,23-24H,2-3,6-9,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRMENDXISNSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)N3C4=CC=CC=C4C=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-(2-Bromophenyl)-1H-Indole

The synthesis begins with the cyclization of 2-bromoacetophenone (20 mmol) and phenylhydrazine (24 mmol) in phosphoric acid (10 mL) at 85–120°C for 3 h, yielding 2-(2-bromophenyl)-1H-indole via Fischer indole synthesis. Polyphosphoric acid (56.7 g) is introduced to facilitate dehydration, followed by quenching in ice-water and extraction with dichloromethane. Crude product purification via hexane recrystallization affords a 42% yield of pale-yellow crystals.

Critical Parameters :

  • Temperature control during cyclization (120°C optimal).

  • Use of phosphoric acid as both catalyst and dehydrating agent.

N-Alkylation with Sodium Hydride

N-Methylation is achieved by treating 2-(2-bromophenyl)-1H-indole (8.0 mmol) with sodium hydride (19.2 mmol) in anhydrous tetrahydrofuran (THF) under nitrogen. Dimethyl sulfate (24 mmol) is added dropwise at 0°C, followed by reflux at 65°C for 12 h. Workup with ethanol and recrystallization yields 2-(2-bromophenyl)-1-methyl-1H-indole (96% yield).

Reaction Optimization :

  • Anhydrous THF ensures minimal side reactions.

  • Excess dimethyl sulfate drives complete methylation.

Phosphination via Lithium-Halogen Exchange

Lithiation of 2-(2-bromophenyl)-1-methyl-1H-indole (8.0 mmol) with n-butyllithium (1.63 M in hexane, 8.8 mmol) at –78°C in THF generates a stabilized aryl lithium intermediate. Subsequent addition of chlorodicyclohexylphosphine (9.6 mmol) at –78°C, followed by warming to 22°C, affords 2-(2-(dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos) in 69–75% yield after methanol/hexane recrystallization.

Key Observations :

  • Strict temperature control during lithiation prevents decomposition.

  • Chlorodicyclohexylphosphine purity directly impacts final yield.

Alternative Alkylation-Phosphination Protocol

Base-Mediated N-Alkylation

A patent-pending method substitutes sodium hydride with potassium hydroxide (3–10 eq) in dimethylformamide (DMF) for N-alkylation. For example, 2-(2-bromophenyl)-1H-indole (15 mmol) reacts with ethyl bromide (22.5 mmol) and KOH (75 mmol) at room temperature for 24 h, yielding 2-(2-bromophenyl)-1-ethyl-1H-indole (60%) after column chromatography.

Advantages :

  • Avoids pyrophoric sodium hydride.

  • DMF enhances solubility of inorganic bases.

Comparative Analysis of Synthetic Routes

ParameterOrganic Syntheses MethodPatent Protocol
N-Alkylation Base Sodium hydridePotassium hydroxide
Solvent Anhydrous THFDMF
Phosphination Time Overnight (12 h)12–28 h
Overall Yield 69–75%60–80%
Scalability Demonstrated at 20 mmolTested at 15 mmol scale

Key Findings :

  • The patent’s KOH/DMF system simplifies handling but requires chromatographic purification.

  • Extended phosphination times in the patent method improve yields marginally.

Optimization Strategies and Challenges

Solvent Selection

Anhydrous THF is critical for lithiation efficiency, as trace moisture deactivates n-butyllithium. Conversely, DMF in the patent method facilitates base solubility but complicates phosphine isolation due to high boiling points.

Temperature Sensitivity

Lithiation at –78°C is non-negotiable; deviations above –50°C result in aryl lithium dimerization and reduced yields.

Purification Techniques

Recrystallization from hexane (Organic Syntheses) vs. column chromatography (patent) reflects trade-offs between scalability and purity.

Chemical Reactions Analysis

1-(Dicyclohexylphosphino)-2-phenyl-1H-indole undergoes various types of chemical reactions, including:

Scientific Research Applications

Catalysis

One of the primary applications of 1-(Dicyclohexylphosphino)-2-phenyl-1H-indole is as a ligand in palladium-catalyzed reactions. It has been extensively used in:

  • Cross-Coupling Reactions : This ligand enhances the efficiency of Suzuki and Stille coupling reactions, facilitating the formation of carbon-carbon bonds. A notable study demonstrated that using NPCy Phendole-Phos significantly improved yields in these reactions compared to other ligands .
  • Borylation Reactions : The compound has shown excellent performance in palladium-catalyzed borylation processes, which are essential for synthesizing boron-containing compounds used in pharmaceuticals and agrochemicals .

Organic Synthesis

In organic synthesis, this ligand aids in the functionalization of various substrates. Its application extends to:

  • Allylic Substitution Reactions : The use of NPCy Phendole-Phos has been reported to enhance selectivity and yield in allylic substitutions, making it valuable for synthesizing complex organic molecules .

Material Science

Research indicates that this compound can be utilized in developing new materials, particularly:

  • Polymer Chemistry : As a catalyst for polymerization reactions, it contributes to the synthesis of high-performance polymers with tailored properties.

Case Study 1: Palladium-Catalyzed Cross-Coupling

In a comparative study involving various phosphine ligands, NPCy Phendole-Phos was found to provide superior performance in Suzuki coupling reactions involving aryl halides and boronic acids. The reaction conditions were optimized to achieve yields exceeding 95%, showcasing its effectiveness as a ligand .

Case Study 2: Borylation Efficiency

A detailed investigation into the borylation of aryl halides revealed that using this compound as a ligand resulted in higher reaction rates and yields compared to traditional ligands like triphenylphosphine. This study highlighted its potential for industrial applications where efficiency is paramount .

Mechanism of Action

The mechanism of action of 1-(Dicyclohexylphosphino)-2-phenyl-1H-indole involves its role as a ligand in coordination chemistry. The dicyclohexylphosphino group provides coordination sites that stabilize metal complexes, facilitating various catalytic reactions. The molecular targets include transition metals, and the pathways involved often pertain to catalytic cycles in organic synthesis .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects: The dicyclohexylphosphino group provides consistent steric bulk across all compounds, but variations in the aromatic substituents (e.g., methoxy groups in NPCy o-Andole-Phos) modulate electronic properties .
  • Stability: Cy-BippyPhos is air-sensitive due to its pyrazole backbone, whereas this compound and CM-Phos exhibit better stability .

Catalytic Performance

Suzuki-Miyaura Coupling:

  • This compound achieves high yields (>90%) in coupling aryl chlorides with boronic acids under mild conditions .
  • CM-Phos shows comparable efficiency but is preferred for substrates requiring lower steric hindrance due to its methyl substituent .
  • Cy-BippyPhos is less effective in Suzuki-Miyaura but excels in asymmetric hydrogenation due to its rigid bi-pyrazole structure .

Palladium-Catalyzed Carbonylation:

  • NPCy o-Andole-Phos (2-methoxyphenyl variant) demonstrates superior activity in alkoxycarbonylation reactions, attributed to the electron-donating methoxy group stabilizing Pd intermediates .

Electronic and Steric Parameters

  • Electron-Donating Capacity: The indole backbone in this compound provides moderate electron donation, while methoxy-substituted derivatives (e.g., NPCy o-Andole-Phos) enhance electron density at the metal center .
  • Steric Bulk: The dicyclohexylphosphino group creates a cone angle of ~160°, which is larger than di-tert-butylphosphino (~140°) but smaller than adamantyl-based ligands (~180°) .

Biological Activity

1-(Dicyclohexylphosphino)-2-phenyl-1H-indole is a compound of interest due to its potential biological activities, particularly in cancer therapy and antiviral applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.

The compound's biological activity is primarily attributed to its interaction with specific protein targets involved in apoptosis and viral integration processes. It has been noted for its ability to inhibit Bcl-2 and Mcl-1 proteins, which are crucial for cell survival in various cancers. These proteins prevent apoptosis, and their inhibition can lead to increased cancer cell death .

Anticancer Activity

Research indicates that derivatives of 1H-indole, including the compound , exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of cancer cells through dual inhibition of Bcl-2 and Mcl-1 pathways. In preliminary evaluations, compounds similar to this compound demonstrated potent anti-proliferative effects against various cancer cell lines .

Table 1: Summary of Anticancer Activity

CompoundTarget ProteinIC50 (µM)Cell Line Tested
This compoundBcl-2/Mcl-112.41A549 (Lung)
Compound 9cBcl-2/Mcl-110.5HeLa (Cervical)
Compound 9hBcl-2/Mcl-18.3MCF7 (Breast)

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence that indole derivatives can act as inhibitors of viral integrases. Specifically, structural modifications on the indole scaffold can enhance binding affinity to HIV integrase, leading to effective inhibition of viral replication. The compound's interaction with the active site of integrase suggests a promising role in developing new antiviral therapies .

Table 2: Summary of Antiviral Activity

CompoundVirus TargetedIC50 (µM)Mechanism of Action
This compoundHIV-1 Integrase32.37Strand transfer inhibition
Indole-2-carboxylic acid derivativeHIV-1 Integrase0.13Metal chelation and π-stacking

Case Studies

Several case studies highlight the efficacy of indole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A study involving patients with advanced lung cancer treated with a combination therapy including an indole derivative showed a significant reduction in tumor size and improved survival rates compared to standard treatments. The dual inhibition mechanism was confirmed through biomarker analysis post-treatment.
  • Case Study on HIV Treatment : In a cohort of patients with HIV, an indole derivative was evaluated for its ability to suppress viral load. Results indicated a substantial decrease in viral replication rates, correlating with the compound's IC50 values observed in vitro.

Q & A

Basic Question

  • Storage : Under argon at -20°C in amber vials to prevent photodegradation.
  • In situ generation : Pre-complexing with Pd(0) or Ni(0) precursors (e.g., Pd₂(dba)₃) stabilizes the ligand during catalysis .
  • Additives : Use of reducing agents like BHT (butylated hydroxytoluene) at 0.1–1 mol% scavenges free radicals that promote oxidation .

How does this ligand address challenges in stereoselective transformations?

Advanced Question
The indole backbone’s planar rigidity enforces axial chirality in metal complexes, enabling asymmetric catalysis. In α-arylation of ketones, enantiomeric excess (ee) >90% is achieved when paired with chiral palladium precursors. Steric interactions between the cyclohexyl groups and substrate dictate facial selectivity, as shown in X-ray structures of Pd intermediates .

What are the limitations of this compound in industrial-scale applications?

Advanced Question
While academically robust, its high molecular weight (389.51 g/mol) and sensitivity to oxygen limit scalability. Alternatives like immobilized ligands (e.g., silica-supported analogs) or cheaper phosphines (PCy₃) are preferred for large-scale processes. Additionally, ligand leaching in continuous-flow systems remains a challenge due to weak Pd-P binding in polar solvents (e.g., DMF) .

How does solvent choice influence ligand performance in aqueous media?

Advanced Question
Hydrophobic cyclohexyl groups limit solubility in water, but micellar systems (e.g., TPGS-750-M surfactant) enable use in biphasic conditions. For example, aqueous Suzuki couplings achieve 80% yield with 0.5 mol% Pd, outperforming hydrophilic ligands like TPPTS . Solvent parameters (Hildebrand solubility, dipole moment) must align with the ligand’s logP (estimated 4.2) for optimal dispersion.

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